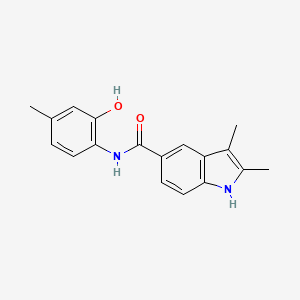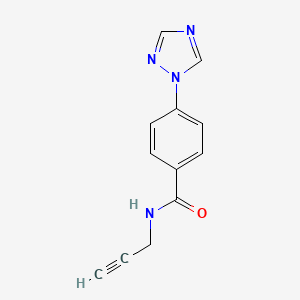
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as JNJ-54861911, is a novel small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a protease that plays a critical role in the production of beta-amyloid peptides, which are the main components of amyloid plaques in the brains of Alzheimer's disease patients. Inhibiting BACE1 activity is thus considered a promising therapeutic approach for the treatment of Alzheimer's disease.
Mechanism of Action
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide selectively inhibits BACE1 activity by binding to the active site of the enzyme. This prevents the cleavage of amyloid precursor protein, which in turn reduces the production of beta-amyloid peptides. Beta-amyloid peptides are known to aggregate and form amyloid plaques in the brains of Alzheimer's disease patients, which are believed to contribute to the neurodegeneration and cognitive decline associated with the disease.
Biochemical and Physiological Effects:
In addition to reducing beta-amyloid production, N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to have other biochemical and physiological effects in preclinical models. These include reducing neuroinflammation, improving synaptic plasticity, and enhancing neurogenesis. These effects may contribute to the cognitive benefits observed with N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide treatment in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is its high selectivity for BACE1, which reduces the risk of off-target effects. Another advantage is its good pharmacokinetic properties, which allow for effective brain penetration and low toxicity. However, one limitation of N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is its relatively low potency, which may limit its efficacy in clinical settings. Another limitation is the lack of long-term safety data, which is a concern for any new therapeutic agent.
Future Directions
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide and related BACE1 inhibitors. One direction is to further optimize the potency and pharmacokinetic properties of these compounds to improve their efficacy in clinical settings. Another direction is to investigate the potential of BACE1 inhibitors for the prevention of Alzheimer's disease in at-risk populations. Finally, there is a need for long-term safety studies to ensure the safety of these agents for chronic use in Alzheimer's disease patients.
Synthesis Methods
The synthesis of N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,3-dimethyl-1H-indole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-hydroxy-4-methylphenylamine to yield the target compound. The overall yield of the synthesis is about 15%.
Scientific Research Applications
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has been extensively studied in preclinical models of Alzheimer's disease, including transgenic mouse models and cultured human neurons. These studies have demonstrated that N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide effectively reduces the production of beta-amyloid peptides in the brain and improves cognitive function in Alzheimer's disease models. N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to have good pharmacokinetic properties, with high brain penetration and low toxicity.
properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-10-4-6-16(17(21)8-10)20-18(22)13-5-7-15-14(9-13)11(2)12(3)19-15/h4-9,19,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGICIROCZIELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methylphenyl)-2,3-dimethyl-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B7545530.png)

![5-Chloro-4-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole](/img/structure/B7545548.png)


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)


![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)


![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)

